PD 130908
Description
Contextualization within Hypoxic Cell Radiosensitizer Research
Hypoxia is a common feature of many solid tumors and contributes significantly to treatment resistance. nih.gov The reduced oxygen levels in these areas limit the formation of cytotoxic free radicals induced by radiation, thereby protecting the cancerous cells. mdpi.com Research into hypoxic cell radiosensitizers aims to overcome this resistance by developing compounds that can selectively enhance the effectiveness of radiation in low-oxygen environments. PD 130908 falls into this category, being studied for its ability to potentize the effects of radiation specifically in hypoxic tumor cells. hoelzel-biotech.commedchemexpress.eu
Historical Development and Relationship to Analogous Compounds (e.g., RSU 1069, RB 6145)
The development of this compound is closely linked to earlier research on nitroimidazole-based radiosensitizers, particularly RSU 1069. RSU 1069 was identified as a potent hypoxic cell radiosensitizer and chemosensitizer, demonstrating greater efficiency than misonidazole (B1676599) in both in vitro and in vivo studies. osti.govresearchgate.net However, RSU 1069 presented challenges related to toxicity and synthetic difficulties. nih.gov
These limitations spurred the development of analogous compounds with improved profiles. Two such compounds that emerged from this research program were RB 6145 and this compound. nih.govunscear.org The aim was to identify agents that retained the favorable biological activity of RSU 1069, such as potent radiosensitization and hypoxic cytotoxicity, while mitigating the issues of instability and toxicity. nih.gov
Studies comparing these compounds indicated that both RB 6145 and this compound demonstrated comparable radiosensitizing activity to RSU 1069 in mouse tumor models following oral or intraperitoneal administration. nih.gov Their sensitizing efficiency was noted to be significantly greater than that observed for earlier nitroimidazoles like misonidazole or etanidazole. nih.gov While both RB 6145 and this compound showed effectiveness as hypoxic cytotoxins, they were found to be less potent in this regard compared to RSU 1069. nih.gov A key improvement observed with RB 6145 and this compound was a substantial reduction in systemic toxicity, particularly following oral administration. nih.gov
Overview of Research Trajectories and Significance in Preclinical Oncology
Research into this compound has primarily been conducted within the preclinical setting, focusing on evaluating its potential as a radiosensitizer in various cancer models. hoelzel-biotech.commedchemexpress.eu Preclinical oncology research plays a crucial role in identifying and evaluating potential new cancer treatments before they are tested in humans. lih.luutah.edunih.gov This involves using in vitro (cell-based) and in vivo (animal) models to understand a compound's mechanism of action, efficacy, and potential toxicity. nih.gov
The research trajectory for this compound has involved characterizing its radiosensitizing activity in hypoxic tumor cells and comparing its effectiveness and toxicity profile to its predecessors, such as RSU 1069 and RB 6145. nih.gov The significance of this compound in preclinical oncology lies in its emergence as a promising analogue that addressed some of the drawbacks of earlier, more toxic hypoxic radiosensitizers. nih.gov The fact that achievable doses following fractionated drug treatments were sufficiently high to produce significant levels of radiosensitization further highlighted its potential for therapeutic application. nih.gov
Detailed research findings have shown that this compound can induce toxicity towards hypoxic tumor cells in vivo, as demonstrated by experiments involving clamping tumors following administration of the compound. nih.gov
Below is a table summarizing some comparative findings from preclinical studies involving RSU 1069, RB 6145, and this compound:
| Compound | Radiosensitizing Activity (vs. Misonidazole/Etanidazole) | Hypoxic Cytotoxicity (vs. RSU 1069) | Systemic Toxicity (vs. RSU 1069) |
| RSU 1069 | Significantly greater researchgate.netnih.gov | Potent nih.gov | Higher nih.gov |
| RB 6145 | Comparable to RSU 1069, ~10x greater nih.gov | Less potent nih.gov | Substantially reduced nih.gov |
| This compound | Comparable to RSU 1069, ~10x greater nih.gov | Less potent nih.gov | Substantially reduced nih.gov |
This table illustrates the comparative advantages of this compound and RB 6145 over RSU 1069 in terms of toxicity while maintaining comparable radiosensitizing efficacy in preclinical models.
Structure
3D Structure of Parent
Properties
CAS No. |
131505-02-7 |
|---|---|
Molecular Formula |
C8H14Br2N4O2 |
Molecular Weight |
358.03 g/mol |
IUPAC Name |
N-(2-bromoethyl)-3-(2-nitroimidazol-1-yl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H |
InChI Key |
SZKHTAVHHLGWQG-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
Appearance |
Solid powder |
Other CAS No. |
131505-02-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-130908; PD130908; PD 130908 |
Origin of Product |
United States |
Preclinical Pharmacological Profile of Pd 130908
Evaluation of Radiosensitizing Efficacy
Radiosensitizers are agents that make tumor cells more susceptible to the effects of radiation therapy, particularly in hypoxic (low-oxygen) environments which are often resistant to radiation. nih.govnih.gov
Comparative Radiosensitizing Activity with Reference Compounds (e.g., RSU 1069, misonidazole (B1676599), etanidazole)
PD 130908 has demonstrated radiosensitizing activity comparable to RSU 1069 in preclinical models, specifically in mice bearing KHT or RIF-1 tumors, following both oral and intraperitoneal administration. nih.gov Its sensitizing efficiency has been observed to be approximately 10 times greater than that of misonidazole or etanidazole. nih.gov
| Compound | Relative Radiosensitizing Efficiency (vs. Misonidazole/Etanidazole) |
| This compound | ~10x |
| RSU 1069 | Comparable to this compound |
| Misonidazole | 1x (Reference) |
| Etanidazole | 1x (Reference) |
Note: Based on findings in mice bearing KHT or RIF-1 tumors.
Factors Influencing Radiosensitizing Potency in Hypoxic Environments
Tumor hypoxia is a significant factor contributing to radioresistance. nih.govnih.govduke.edu The effectiveness of radiosensitizers like this compound is particularly relevant in these low-oxygen regions. While the specific factors influencing this compound's potency in hypoxic environments are linked to its mechanism as a nitroimidazole, general factors affecting hypoxic radiosensitization include the degree of hypoxia, blood flow rate, oxygen consumption rate of the tumor cells, and the microvascular arrangement within the tumor. duke.edu Nitroimidazoles are known to be bioreduced under hypoxic conditions, leading to the formation of reactive species that can fix radiation-induced damage, thereby enhancing cell killing.
Characterization of Hypoxic Cytotoxic Activity
Hypoxic cytotoxins are compounds that are selectively toxic to cells under hypoxic conditions. medchemexpress.euresearchgate.netdntb.gov.ua This selectivity makes them attractive for targeting the oxygen-deprived regions often found in solid tumors. dntb.gov.uacore.ac.uk
Efficacy as a Selective Hypoxic Cytotoxin
This compound has been shown to act as an effective hypoxic cytotoxin in vivo. nih.gov Studies involving clamping tumors to induce hypoxia following administration of this compound demonstrated its toxicity towards hypoxic tumor cells. nih.gov
Comparative Cytotoxic Potency against Hypoxic Tumor Cells with RSU 1069
While this compound is an effective hypoxic cytotoxin, it has been reported to be less potent than RSU 1069 in this regard. nih.gov This contrasts with its comparable radiosensitizing activity to RSU 1069. nih.gov
| Compound | Hypoxic Cytotoxic Potency (vs. RSU 1069) |
| This compound | Less potent |
| RSU 1069 | More potent |
Note: Based on in vivo studies.
Analysis of Pharmacological Responses in Preclinical Models
Preclinical models, such as mouse tumor models, are used to evaluate the pharmacological responses of compounds like this compound in a complex biological setting. als.net Studies using mice bearing KHT or RIF-1 tumors have shown that this compound exhibits comparable radiosensitizing activity to RSU 1069 when administered orally or intraperitoneally. nih.gov Furthermore, these models have been used to demonstrate the hypoxic cytotoxic effects of this compound in vivo, by observing tumor response after drug administration under induced hypoxic conditions. nih.gov The development of this compound aimed to overcome the toxicity and synthetic difficulties associated with RSU 1069 while maintaining favorable biological activity, which was assessed through these preclinical evaluations. nih.gov
This compound is a chemical compound that has been investigated for its preclinical pharmacological properties, particularly in the context of behavioral responses and the modulation of specific biological activities. Research into this compound has included assessments of its potential to induce emesis in canines and its influence on various biological processes.
Behavioral Pharmacological Assessments (e.g., emetic potential in canines)
Behavioral pharmacology investigates the effects of drugs on behavior wos-journal.infonih.govwolterskluwer.com. Studies involving this compound have included assessments of its emetic potential, particularly in canines. Emetic potential refers to the likelihood of a substance to cause vomiting rch.org.aucancercareontario.capogo.ca.
In comparative studies, this compound, described as the desoxy ring-opened analog of RSU 1069, was evaluated alongside RB 6145 (the ring-opened analog of RSU 1069) and RSU 1069 for its ability to induce emesis in dogs researchgate.netnih.gov. When administered intravenously at doses ranging from 20% to 50% of the mouse equivalent maximum tolerated dose (MTD), both RB 6145 and this compound demonstrated a lower emetic potential compared to RSU 1069 on a molar basis researchgate.netnih.gov. The emetic liability of these compounds is thought to be associated with the formation of a corresponding aziridine (B145994) intermediate nih.gov. In mouse plasma, these analogs rapidly converted into two products: a reactive aziridine and a stable oxiazolidinone species formed through a reaction with bicarbonate in the blood nih.gov. A positive correlation has been observed between the amount of aziridine formed by these analogs and their emetic potential nih.gov. Furthermore, the administration of ondansetron, a 5HT3 antagonist, was found to prevent emesis induced by these compounds at doses as high as 75% of the MTD nih.gov.
A summary of the comparative emetic potential in canines is presented in the table below:
| Compound | Relationship to RSU 1069 | Emetic Potential (vs. RSU 1069) | Administration Route | Dose Range (% Mouse MTD) |
| RSU 1069 | Reference | - | Intravenous | Varied |
| RB 6145 | Ring-opened analog | Less emetic | Intravenous | 20% - 50% |
| This compound | Desoxy ring-opened analog | Less emetic | Intravenous | 20% - 50% |
Note: Emetic potential comparison is on a molar basis.
Modulation of Specific Biological Responses by this compound
The modulation of biological responses involves influencing cellular or physiological processes mdpi.comuchicago.edummsl.cz. While the provided search results offer general information on biological modulation and preclinical research approaches, direct details specifically linking this compound to the modulation of particular biological responses are limited within the immediate context.
However, the broader field of preclinical research, which would encompass studies on compounds like this compound, often involves investigating the modulation of various biological activities. This can include examining effects on specific pathways, cellular functions, or physiological outcomes mssm.eduaacrjournals.orgnih.govucl.ac.be. For instance, preclinical studies might explore how a compound interacts with receptors, enzymes, or other biological targets to alter their activity and subsequently affect biological processes. The specific biological responses modulated by this compound would be detailed in dedicated research studies on the compound's mechanism of action and effects.
Based on the available information, the primary specific biological response for which data on this compound is provided is its influence on emesis, as detailed in the behavioral pharmacology section. This effect is linked to the formation of a reactive intermediate and is preventable by a 5HT3 antagonist nih.gov.
Mechanisms of Action of Pd 130908
Bioreductive Activation Pathways
Bioreductive activation is a key process in the mechanism of action of PD 130908, particularly under conditions of low oxygen.
Identification of Reactive Intermediates (e.g., Aziridine (B145994) formation)
The reactivity of compounds like this compound is thought to be mediated by the formation of reactive intermediates. One such intermediate is the aziridine species nih.gov. Studies comparing this compound with related compounds, such as RSU 1069 and RB 6145, suggest that the formation of a corresponding aziridine intermediate plays a role in their activity nih.gov. In mouse plasma, this compound has been shown to rapidly convert into two products: a reactive aziridine and a stable oxiazolidinone species formed by reaction with bicarbonate in the blood nih.gov.
Role of the Nitro Group in Bioreduction and Activity
The nitro group (NO2) is a significant functional group in many bioactive molecules, including nitroaromatic compounds mdpi.com. The biological activity and toxicity of these compounds often depend on the reduction of the nitro group mdpi.com. This bioreduction process can involve the acceptance of up to six electrons, ultimately leading to the formation of an amine derivative mdpi.com. The nitro group's strong electron-withdrawing ability influences the electronic properties of the molecule, potentially favoring interactions with nucleophilic sites in proteins, such as enzymes mdpi.com.
Bioreduction of nitroaromatic compounds can occur via one- or two-electron transfer processes, often catalyzed by enzymes like nitroreductases (NTRs) or other flavoenzymes scielo.br. Type I NTRs mediate a two-electron reduction of the nitro group, producing a nitroso intermediate that is further reduced scielo.br. Type II NTRs facilitate a one-electron reduction, yielding an unstable nitro-anion free radical scielo.br. This radical can be re-oxidized by oxygen, regenerating the parent compound, which contributes to the oxygen sensitivity of these enzymes scielo.br.
Cellular and Subcellular Mechanistic Insights
The effects of this compound are also influenced by its interactions within the cellular environment, particularly under specific physiological conditions like hypoxia.
Interactions with Cellular Components under Hypoxia
Hypoxia, a condition characterized by low oxygen levels, significantly alters the cellular microenvironment and influences cellular interactions mdpi.comukm.my. Hypoxia-inducible factor-1 alpha (HIF-1α) plays a central role in the cellular response to hypoxia, regulating genes involved in various processes, including metabolism, angiogenesis, invasion, and metastasis ukm.my. While the provided search results discuss the general impact of hypoxia on cellular components and interactions, specific details on this compound's direct interactions with cellular components under hypoxia are not explicitly detailed within the provided snippets. However, as a compound undergoing bioreductive activation, particularly involving a nitro group which can be influenced by oxygen levels scielo.br, its interactions are likely to be modulated by hypoxic conditions.
Correlation between Intermediate Formation and Biological Effects
The formation of reactive intermediates, such as the aziridine species, has been correlated with the biological effects of compounds related to this compound. A positive correlation has been observed between the amounts of aziridine formed by analogs of RSU 1069, including this compound, and their emetic potential nih.gov. This suggests that the aziridine intermediate is a key species responsible for mediating some of the biological activities of this compound nih.gov.
Enzymatic Regulation and Involvement in Compound Metabolism
Enzymes play a crucial role in the metabolism and regulation of many compounds, including those undergoing bioreductive activation.
Metabolic pathways are finely regulated by enzymes to maintain cellular homeostasis news-medical.net. Enzyme activity can be controlled by various factors, including regulatory molecules (activators and inhibitors), cofactors, compartmentalization, and feedback inhibition khanacademy.org.
For compounds like this compound that contain a nitro group, enzymes such as nitroreductases are involved in their bioreduction scielo.br. These enzymes catalyze the reduction of the nitro group, which is a central step in the mechanism of action of many nitroaromatic drugs scielo.br. The specific type of nitroreductase (Type I or Type II) and the cellular environment can influence the reduction pathway and the intermediates formed scielo.br. While the provided information confirms the general involvement of enzymes in the metabolism of nitro compounds and the regulation of metabolic pathways, it does not provide specific details on which particular enzymes are involved in the metabolism of this compound itself, beyond the general class of nitroreductases implied by the presence of the nitro group and the discussion of bioreduction.
Here is a table summarizing the key aspects of this compound's mechanisms of action based on the provided information:
| Mechanism Component | Key Aspects | Relevant Information |
| Bioreductive Activation | ||
| Reactive Intermediate Formation | Aziridine formation | Thought to mediate reactivity; rapidly formed in mouse plasma nih.gov. |
| Role of Nitro Group | Undergoes bioreduction; influences electronic properties; interacts with enzymes | Central to activity and toxicity of nitroaromatics; can be reduced by nitroreductases mdpi.comscielo.br. |
| Cellular/Subcellular Insights | ||
| Interactions under Hypoxia | Modulated by low oxygen conditions | Hypoxia influences cellular environment and processes mdpi.comukm.my; likely impacts bioreduction of the nitro group scielo.br. |
| Intermediate-Biological Effect Corr. | Aziridine formation correlates with emetic potential | Positive correlation observed in studies with related compounds nih.gov. |
| Enzymatic Regulation/Metabolism | ||
| Enzymatic Involvement | Enzymes catalyze bioreduction; metabolic regulation | Nitroreductases involved in nitro group reduction scielo.br; metabolic pathways are enzyme-regulated news-medical.netkhanacademy.org. |
Structure Activity Relationship Sar Investigations of Pd 130908 and Analogs
Elucidation of Structural Determinants for Radiosensitization
The radiosensitizing activity of compounds like PD 130908 is often linked to their chemical structure, particularly features that influence properties such as electron affinity and metabolism under hypoxic conditions. While specific detailed findings on the structural determinants of this compound's radiosensitization are not extensively detailed in the provided search results, the general principles of radiosensitizer SAR, particularly for nitroimidazole-based compounds, offer insights. Nitroimidazoles, including RSU 1069 which is structurally related to this compound, are known to act as hypoxic cell radiosensitizers due to the electron-withdrawing nitro group, which allows them to be reduced under low oxygen conditions. osti.govresearchgate.net This reduction leads to the formation of reactive species that can fix radiation-induced DNA damage, thereby enhancing the effectiveness of radiotherapy in hypoxic tumor cells. Therefore, structural features that influence the electron affinity and the metabolic fate of this compound are likely key determinants of its radiosensitizing potential.
Comparative SAR with RSU 1069 and RB 6145
This compound has been investigated as an analog of the hypoxic cell radiosensitizer RSU 1069. researchgate.net RSU 1069 is a bifunctional compound containing both a nitroimidazole group and an aziridine (B145994) ring, which allows it to act as both a radiosensitizer and an alkylating agent. osti.govresearchgate.net While effective, RSU 1069 faced challenges related to toxicity and synthetic difficulties. researchgate.net
Efforts to develop superior analogs led to the emergence of compounds like RB 6145 and this compound. researchgate.net RB 6145 is described as the ring-opened analog of RSU 1069, while this compound is the desoxy ring-opened analog of RSU 1069. researchgate.net These modifications were aimed at overcoming the limitations associated with RSU 1069 while retaining favorable biological properties. Comparative studies indicated that both RB 6145 and this compound were less emetic than RSU 1069 in animal models. researchgate.net This suggests that the structural changes in this compound and RB 6145, specifically the modifications to the aziridine moiety and the introduction of a desoxy function in this compound, influenced their toxicity profiles compared to the parent compound RSU 1069. researchgate.net While the search results highlight the reduced toxicity and improved synthetic feasibility of this compound and RB 6145 compared to RSU 1069, detailed comparative SAR data specifically focusing on the radiosensitization efficacy across these three compounds is not extensively provided.
Methodological Approaches in SAR Studies relevant to this compound
SAR studies employ various methodological approaches to understand the relationship between chemical structure and biological activity. These methods can broadly be categorized into qualitative and quantitative approaches, often complemented by computational techniques. wm.edunih.gov
Qualitative and Quantitative SAR Modeling
Qualitative SAR involves identifying specific structural features or functional groups that are associated with a particular activity. This often involves comparing the structures of active and inactive compounds within a series to identify commonalities and differences. Qualitative SAR can lead to the development of structural alerts or rules that indicate the likelihood of a compound possessing a certain activity. wm.edu
Quantitative SAR (QSAR) aims to establish a mathematical relationship between a quantitative measure of biological activity and molecular descriptors that represent physicochemical properties or structural features. scienceforecastoa.comscribd.comnih.gov These descriptors can include parameters such as lipophilicity (e.g., log P), electronic properties, and steric factors. scienceforecastoa.comslideshare.net QSAR models often take the form of regression equations that can be used to predict the activity of new compounds based on their calculated descriptors. scienceforecastoa.comscribd.comnih.gov Both linear and non-linear regression methods can be employed in QSAR modeling. scribd.comnih.gov
In the context of radiosensitizers like nitroimidazoles, QSAR models have been developed to predict their effectiveness based on physicochemical properties. nih.gov For instance, electron affinity, often represented by the one-electron reduction potential, is a key parameter in predicting the radiosensitizing efficiency of nitroimidazole compounds. osti.govresearchgate.net
Computational Approaches for SAR Derivation (e.g., Inductive Logic Programming)
Computational approaches play a significant role in modern SAR studies, particularly when dealing with complex datasets and intricate structural relationships. Inductive Logic Programming (ILP) is one such machine learning technique that has been applied to derive SARs. oup.compnas.orgic.ac.ukaaai.org
ILP differs from traditional attribute-based SAR methods by using a relational description of chemical structures, representing atoms and their bond connectivities. pnas.orgic.ac.ukaaai.org This allows ILP algorithms to discover complex chemical substructures and their relationships to activity without the need for pre-defined descriptors or structural alignment. ic.ac.ukaaai.org ILP systems can generate human-readable rules that describe the structural features responsible for observed activity. pnas.orgic.ac.ukaaai.org
Studies have demonstrated the effectiveness of ILP in deriving SARs for various chemical datasets, including sets of nitroaromatic and heteroaromatic nitro compounds, some of which are relevant in the context of radiosensitization. pnas.orgic.ac.uk ILP has been shown to produce accurate and comprehensible SAR models, sometimes identifying structural alerts that were not apparent through traditional methods. oup.compnas.org The ability of ILP to reason with relational data and incorporate background knowledge makes it a powerful tool for exploring the structure-activity landscape of compounds like this compound and its analogs. ic.ac.ukaaai.org
While the provided search results discuss ILP in the general context of SAR and its application to nitro compounds, specific details of ILP applied directly to this compound or its immediate analogs (RSU 1069, RB 6145) are not explicitly provided. However, the methodology is highly relevant to the field of radiosensitizer SAR and could be applied to investigate the structural determinants of this compound's activity.
In Vitro Characterization Methodologies and Findings for Pd 130908
Utilization of Cell Line Models for Activity Assessment
Cell line models are widely used in cancer research and drug discovery to evaluate the effects of compounds on cancer cells. aacrjournals.orgmdpi.comprotocols.io Specific cell lines can mimic aspects of tumor biology, including oxygen levels.
Radiosensitizing Activity in Cancer Cell Lines (e.g., KHT, RIF-1)
PD 130908 has demonstrated radiosensitizing activity in cell line models. Studies using KHT and RIF-1 tumor cells have shown that this compound exhibits comparable radiosensitizing activity to RSU 1069. nih.govresearchgate.net The sensitizing efficiency of this compound was found to be approximately 10 times greater than that observed for misonidazole (B1676599) or etanidazole. nih.gov
Hypoxic Cytotoxicity in Cultured Tumor Cells
This compound is also characterized by its toxicity towards hypoxic tumor cells in vitro. nih.govdntb.gov.ua Both this compound and RB 6145 are effective hypoxic cytotoxins, although they are less potent than RSU 1069. nih.gov Assessing hypoxic cytotoxicity in cultured tumor cells involves exposing cells to low oxygen conditions and evaluating cell viability or death. dntb.gov.uaijbc.irdntb.gov.ua
Biochemical Assays for Compound Activity
Biochemical assays provide insights into the mechanisms of action of a compound and its interactions within biological systems. nih.gov
Evaluation of Metabolic Transformations in Biological Matrices (e.g., plasma)
The metabolic fate of a compound in biological matrices like plasma is important for understanding its pharmacokinetics. nih.govnih.gov While specific details on the metabolic transformations of this compound in plasma were not extensively detailed in the search results, evaluating such transformations typically involves techniques to identify metabolites formed after incubation with biological samples. nih.govnih.gov
Assessment of Cellular Responses to this compound Exposure
Assessing cellular responses to this compound exposure involves evaluating how cells react to the presence of the compound. ucl.ac.beunclineberger.org This can include looking at changes in cell growth, viability, proliferation, or specific molecular pathways activated or inhibited by the compound. ucl.ac.beunclineberger.orgresearchgate.netplos.org
Advanced In Vitro Model Systems for Drug Discovery and Mechanism Elucidation
Advanced in vitro model systems offer more complex and physiologically relevant environments for studying drug activity compared to traditional 2D cell cultures. researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net These models can include 3D cell cultures, co-culture systems, or organ-on-a-chip technologies, which can better recapitulate the tumor microenvironment and cellular interactions. While the search results specifically mention this compound in the context of traditional cell lines, advanced models are increasingly used in drug discovery to gain deeper insights into mechanisms of action and predict in vivo behavior. researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net
Compound Information
| Compound Name | PubChem CID |
| This compound | 131505-02-7 |
Data Tables
In Vivo Preclinical Modeling Approaches and Discoveries with Pd 130908
Application of Murine Tumor Models in Efficacy Studies
Murine tumor models are widely used in preclinical oncology research to assess the antitumor effects of experimental compounds. These models involve implanting cancer cells into mice, allowing researchers to study tumor growth and response to treatment in a controlled environment. pharmalegacy.comnuvisan.com
Evaluation in KHT and RIF-1 Tumor Models
Studies have utilized murine tumor models, specifically the KHT and RIF-1 sarcomas, to evaluate the activity of PD 130908. These models are relevant for assessing compounds that may target hypoxic (low-oxygen) tumor environments. nih.gov In these models, this compound has demonstrated comparable radiosensitizing activity to RSU 1069. nih.gov The sensitizing efficiency of this compound was observed to be approximately 10 times greater than that of misonidazole (B1676599) or etanidazole. nih.gov
Assessment of Radiosensitization and Cytotoxicity Following Systemic Administration
The radiosensitizing and cytotoxic effects of this compound in hypoxic tumor cells in vivo have been assessed following systemic administration. nih.gov By clamping tumors for a period after administering this compound, researchers can demonstrate its toxicity towards hypoxic tumor cells. nih.gov Both this compound and RB 6145 were found to be effective hypoxic cytotoxins, although less potent than RSU 1069. nih.gov Studies indicate that doses achievable through fractionated drug treatments are sufficiently high to induce significant levels of radiosensitization. nih.gov
Comparative Pharmacological Evaluations in Diverse Animal Models
While murine models are prevalent, comparative pharmacological evaluations in diverse animal models are crucial for understanding potential species differences in biological responses and improving the translatability of preclinical findings. nih.govnih.gov
Investigation of Biological Responses in Non-Rodent Species
Investigations into the biological responses to compounds in non-rodent species provide valuable data. Factors such as target sequence homology, in vitro binding affinities, and functional activity in species-specific systems are considered when selecting appropriate non-rodent models for safety and pharmacological assessments. criver.comabpi.org.uk While the provided search results primarily detail studies of this compound in murine models, the importance of considering non-rodent species in preclinical evaluation is a recognized aspect of drug development to better predict human responses. nih.govnih.govcriver.comabpi.org.uk The selection of non-rodent species is often based on regulatory requirements and the scientific need to predict human responses accurately. abpi.org.uk
Biochemical Transformations and Pathway Interactions of Pd 130908
Identification of Metabolic Products in Biological Systems
The metabolism of PD 130908 in biological systems can lead to the formation of various metabolic products. The specific enzymes and pathways involved dictate the nature of these transformations. Identifying these products provides insight into the compound's metabolic fate and potential downstream effects.
Formation of Aziridine (B145994) and Oxiazolidinone Species
One notable aspect of the potential metabolism of certain compounds involves the formation of reactive intermediates such as aziridine and oxiazolidinone species. While specific research detailing the formation of these exact species directly from this compound was not found in the search results, aziridines are three-membered heterocycles containing nitrogen, known to be of interest in medicinal chemistry wikipedia.org. Oxazolidinones are another class of heterocycles, with oxazolidin-2-one being a known metabolite and its derivatives representing important synthetic antibiotic agents nih.gov. The formation of such reactive species from a parent compound would typically involve enzymatic processes, potentially cytochrome P450 enzymes, which play a central role in metabolizing various compounds mdpi.com. The specific conditions and enzymatic machinery present in a biological system would determine if and how these species are generated from this compound.
Potential Influence on Cellular Biochemical Pathways
The presence of this compound and its metabolites within biological systems can potentially influence various cellular biochemical pathways. This influence can range from direct interactions with enzymes to broader effects on metabolic flow and cellular homeostasis. Cellular metabolic pathways are complex networks of enzyme-catalyzed reactions essential for energy production, biosynthesis, and detoxification marmara.edu.trnih.gov.
Implications for Targeting Specific Enzymes or Metabolic Routes
Compounds can exert their biological effects by targeting specific enzymes or interfering with particular metabolic routes mdpi.comnih.gov. For instance, some compounds are designed to inhibit key enzymes in pathways critical for cell survival or proliferation, such as those involved in glycolysis or fatty acid metabolism mdpi.comimrpress.com. The potential of this compound or its metabolites to influence cellular pathways would depend on their chemical structure and their affinity for specific biological targets. While no direct evidence was found linking this compound to the targeting of specific enzymes or metabolic routes in the provided search results, the metabolism of other compounds, such as nitroimidazoles, has been shown to involve specific enzymatic reductions that are crucial for their activity asm.orgnih.gov. Understanding the metabolic fate of this compound is a prerequisite to determining if its metabolites interact with or target specific biochemical machinery.
Broader Context of Imidazole (B134444) and Nitro Compound Metabolism
This compound contains an imidazole ring, and its metabolism can be considered within the broader context of how biological systems process imidazole and nitro compounds. Imidazole-based compounds are found in various biologically active molecules, including antibiotics researchgate.net. The metabolism of nitro compounds, particularly nitroimidazoles, often involves reductive pathways, which can be influenced by factors such as oxygen availability and the presence of specific nitroreductase enzymes asm.orgnih.gov. For example, the metabolism of other nitroimidazole derivatives has been shown to involve reduction of the nitro group, leading to the formation of various metabolites depending on the biological system and conditions asm.orgnih.gov. These transformations can be critical for the compound's activity or detoxification. The metabolic fate of this compound, particularly concerning its imidazole and any potential nitro functionalities, would likely involve similar enzymatic processes observed for other compounds containing these moieties.
Approaches to Investigating Ligand Receptor Interactions for Compounds Like Pd 130908
Theoretical Frameworks for Drug-Target Interactions
Theoretical frameworks for drug-target interactions are based on the principles of molecular recognition and binding kinetics. The interaction between a drug molecule (ligand) and its molecular target (receptor) is a dynamic process involving the formation of a drug-receptor complex . This process can often be represented by a simplified model of reaction dynamics, such as L + R <=> LR, where L is the ligand, R is the receptor, and LR is the ligand-receptor complex wikipedia.org. The equilibrium dissociation constant (Kd) is a key measure derived from these frameworks, representing the ligand concentration at which half of the receptor binding sites are occupied at equilibrium . Kd is defined as the ratio of the dissociation rate constant (koff) to the association rate constant (kon) .
Pharmacodynamics (PD) provides a framework for understanding what a drug does to the body, including the pharmacological response that occurs upon drug binding to its target wikipedia.orgallucent.com. This involves the drug molecules binding to their targets, which can induce various signaling pathways leading to biological effects researchgate.net. The mechanism of action is crucial in determining the effect of a drug wikipedia.org.
Computational Methodologies for Interaction Prediction
Computational methodologies play a significant role in predicting and analyzing ligand-receptor interactions, complementing experimental studies nih.govresearchgate.net. These approaches can help identify potential drug candidates, analyze interactions at the atomic level, and optimize ligand structures openaccessjournals.com. They are particularly valuable in the initial stages of drug discovery, such as virtual screening nih.govdiva-portal.org.
Computational methods for drug-target interaction prediction can be broadly categorized into several groups, including molecular docking-based, pharmacophore-based, similarity-based, machine learning-based, and network-based methods researchgate.net. These methods aim to predict potential interactions with high efficiency and lower costs compared to purely experimental approaches researchgate.net.
Molecular docking is a computational method used to predict the preferred orientation, or pose, of a ligand when it is bound to a target receptor openaccessjournals.comwikipedia.org. This technique aims to simulate the molecular recognition process and predict the strength of association or binding affinity between the two molecules using scoring functions openaccessjournals.comwikipedia.org. Molecular docking is a frequently used method in structure-based drug design wikipedia.org.
The process involves generating potential binding modes of the ligand within the receptor's binding pocket and evaluating these poses based on estimated interaction energies diva-portal.orgwikipedia.org. Scoring functions are used to quickly estimate the binding free energies of a given docking pose, considering interactions between the ligand and the protein diva-portal.org. While scoring functions are useful, they often have limitations, such as not fully considering solvation or entropy effects diva-portal.org. Molecular docking can be used to screen large virtual compound libraries to discover new ligands for a target wikipedia.org.
Molecular docking studies can provide tridimensional details of the ligand-receptor interaction biorxiv.org. For example, docking studies exploring the whole protein can reveal distinct recognition cavities for different ligands biorxiv.org. Analysis of docked complexes can highlight the role of specific interactions, such as hydrogen bonds, in the binding and stability of the ligand-receptor complex medicalresearchjournal.org.
Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models that relate the structural and physicochemical properties of compounds to their biological activity, such as receptor binding affinity researchgate.netmdpi.com. In the context of receptor binding, QSAR models aim to predict the binding potential of ligands to their binding sites based on molecular characteristics researchgate.net.
Traditional QSAR studies correlate biological activity, often expressed as log(1/c) or binding potentiality (Ki, Ka), with atomic and molecular descriptors that capture lipophilic, polarizable, electrical, and steric characteristics researchgate.net. These descriptors encode molecular information to account for the physicochemical effects that influence ligand binding mdpi.com.
Advanced QSAR approaches, such as 3D-QSAR, utilize descriptors derived from the three-dimensional conformers of molecules eyesopen.com. These methods can create models for predicting binding affinity based on molecular similarity and energy fields within the receptor's active region researchgate.neteyesopen.com. 3D-QSAR models can help interpret regions within the active site that are favorable for specific functional groups, providing insights for designing new compounds eyesopen.com. Receptor-dependent QSAR approaches explicitly consider the receptor structure in the model development researchgate.net.
QSAR analysis, often combined with molecular docking, can be used to study the interaction between ligands and receptors and provide guidance for drug design chemrevlett.com. These studies aim to find relationships between the structure and activity of compounds chemrevlett.com.
Molecular Docking Simulations
Experimental Strategies for Receptor Binding Studies
Experimental strategies are essential for directly investigating ligand-receptor interactions and validating findings from theoretical and computational methods. These techniques provide quantitative data on binding affinity, kinetics, and receptor expression levels sci-hub.se.
Radioligand binding assays are a common experimental technique used to quantify the binding affinity and kinetics of drugs for their receptors sci-hub.se. These assays utilize radioactively labeled ligands to measure binding to receptor proteins in vitro . By measuring the binding of the radiolabeled ligand, researchers can determine association and dissociation rates, as well as equilibrium binding constants (Kd) . Different approaches to radioligand binding experiments include saturation binding, "indirect" binding (competition binding), and kinetic binding assays sci-hub.se. Saturation experiments measure binding equilibrium by titrating the radioligand concentration while keeping the receptor amount constant, allowing for the determination of Bmax (receptor expression level) and Kd revvity.com. Competition binding assays involve incubating a fixed concentration of radiolabeled ligand with varying concentrations of an unlabeled compound to determine its affinity (Ki) for the receptor sci-hub.serevvity.com. Kinetic experiments measure the rate constants for ligand association (kon) and dissociation (koff) revvity.com.
Surface Plasmon Resonance (SPR) spectroscopy is another label-free, real-time technique used to study biomolecular interactions, including drug-receptor binding kinetics . In SPR, one binding partner (e.g., the receptor) is immobilized on a sensor surface, and the other partner (e.g., the drug) is flowed over it . Changes in refractive index upon binding are monitored, allowing for the quantification of association and dissociation rates .
Fluorescence-based methods can also be employed, where changes in fluorescence intensity or energy transfer efficiency upon drug-receptor binding are monitored to gain insights into binding kinetics and dynamics .
GTPγS binding assays are functional assays often used for G protein-coupled receptors (GPCRs) to confirm agonist activity nih.gov. These assays measure the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G protein alpha subunit, which is activated upon agonist binding to the receptor nih.gov. This provides a measure of receptor activation downstream of ligand binding nih.gov.
These experimental techniques provide crucial data for understanding the interaction of compounds like PD 130908 with their target receptors, offering direct measurements of binding parameters and functional consequences of binding.
Emerging Research Directions and Future Preclinical Perspectives for Pd 130908
Deeper Mechanistic Elucidation of Hypoxic Selectivity
The hypoxic selectivity of compounds like PD 130908 is a critical area of research. This selectivity is often linked to bioreductive mechanisms, where the low-oxygen environment within tumors facilitates the activation of a prodrug into a cytotoxic species. researchgate.netcore.ac.uk While the specific detailed mechanism for this compound is not fully elaborated in the provided snippets, related research on other hypoxia-activated prodrugs, such as tirapazamine (B611382) (SR 4233), highlights the importance of enzymes like P450 reductase in their reductive metabolism under hypoxic conditions. nih.gov This process leads to the formation of toxic metabolites that primarily damage hypoxic cells. nih.gov
Further mechanistic studies for this compound would likely focus on identifying the specific enzymes involved in its reductive activation, the chemical nature of the activated species, and the downstream cellular targets responsible for cytotoxicity in hypoxic cells. Understanding these mechanisms at a deeper level is crucial for optimizing its therapeutic potential and predicting its efficacy in different tumor types. Research into the electronic structure and molecular orbitals of similar hypoxia-selective compounds has shown correlations between these properties and their selectivity and redox potentials. ox.ac.uk This suggests that detailed chemical and electrochemical investigations could provide valuable insights into this compound's mechanism.
Advanced Preclinical Study Designs for Optimization
Advanced preclinical study designs are essential for optimizing the development of compounds like this compound. These studies aim to assess the safety, efficacy, and potential side effects of a compound before human testing. ppd.com Key aspects of preclinical study design include selecting appropriate in vivo or in vitro models that mimic the target patient population and incorporating robust statistical analyses. ppd.com
For a hypoxia-targeted agent like this compound, preclinical studies would involve:
In vitro studies: Utilizing cancer cell lines grown under both normoxic and hypoxic conditions to confirm and quantify hypoxic selectivity. This could involve cytotoxicity assays and studies examining cellular responses to the activated drug.
In vivo studies: Employing animal models bearing tumors known to have significant hypoxic regions. These studies would evaluate the compound's ability to reduce tumor growth, potentially in combination with other therapies. Preclinical models of various cancer types are used to evaluate potential therapeutics. mdpi.com
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Integrating PK and PD data to understand the relationship between drug exposure, target modulation, and anti-tumor activity. nih.govnih.gov This is crucial for informing dose and schedule optimization in future studies. nih.govnih.gov
Mechanism of Action (MOA) studies: Further experiments in preclinical models to confirm the proposed mechanism of hypoxic activation and cytotoxicity, potentially using biomarkers of hypoxia and drug activity. nih.gov
Optimization in preclinical studies also involves refining the compound's properties and delivery methods to enhance tumor targeting and minimize off-target effects. While specific data tables for this compound preclinical studies were not found in the provided snippets, preclinical research on other agents in oncology involves evaluating parameters such as IC50 values (concentration causing 50% inhibition of cell growth) under different conditions and assessing tumor growth inhibition in animal models. researchgate.net
Q & A
Q. How can researchers ensure ethical compliance in this compound studies involving human subjects?
Q. What steps enhance the reproducibility of this compound synthesis protocols?
- Methodological Answer: Publish detailed synthetic routes with step-by-step characterization data (e.g., HPLC purity, yield calculations). Use IUPAC nomenclature consistently and deposit synthetic intermediates in public repositories like PubChem. Collaborate with third-party labs for independent validation .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
